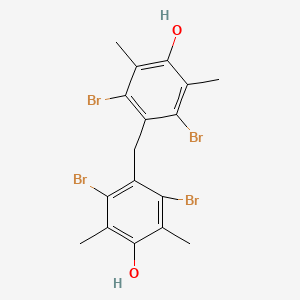
4,4'-Methylenebis(3,5-dibromo-2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is an organic compound with the molecular formula C17H16Br4O2. It is a derivative of bisphenol, characterized by the presence of bromine atoms and methyl groups on the phenol rings. This compound is known for its applications in various fields, including polymer chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde in the presence of a catalyst, followed by bromination. The reaction conditions often include:
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Bromination: The bromination step involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Debrominated phenols.
Substitution: Functionalized phenols with various substituents.
Scientific Research Applications
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) has several scientific research applications:
Polymer Chemistry: Used as a monomer or additive in the synthesis of flame-retardant polymers.
Material Science: Incorporated into materials to enhance thermal stability and mechanical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to:
Inhibition of Enzymes: The compound can inhibit certain enzymes by binding to their active sites.
Modulation of Receptor Activity: It can interact with receptors, altering their activity and downstream signaling pathways.
Antioxidant Activity: The phenolic groups can scavenge free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks bromine atoms.
4,4’-Methylenebis(2,6-diethylaniline): Contains ethyl groups instead of methyl groups and amine groups instead of phenolic groups.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Contains an isopropylidene bridge instead of a methylene bridge.
Uniqueness
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties include enhanced flame retardancy and potential biological activity, making it valuable in specialized applications.
Properties
CAS No. |
112756-51-1 |
|---|---|
Molecular Formula |
C17H16Br4O2 |
Molecular Weight |
571.9 g/mol |
IUPAC Name |
3,5-dibromo-4-[(2,6-dibromo-4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H16Br4O2/c1-6-12(18)10(13(19)7(2)16(6)22)5-11-14(20)8(3)17(23)9(4)15(11)21/h22-23H,5H2,1-4H3 |
InChI Key |
NRYMKBCXSUVWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)CC2=C(C(=C(C(=C2Br)C)O)C)Br)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















